molecular formula C19H23N3O4S B2592645 Ethyl 4-((2-((4-isopropylphenyl)amino)-2-oxoethyl)thio)-6-methyl-2-oxo-1,2-dihydropyrimidine-5-carboxylate CAS No. 899957-51-8

Ethyl 4-((2-((4-isopropylphenyl)amino)-2-oxoethyl)thio)-6-methyl-2-oxo-1,2-dihydropyrimidine-5-carboxylate

Cat. No. B2592645
CAS RN: 899957-51-8
M. Wt: 389.47
InChI Key: YOEKVVLGJWXEMI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds often involves reactions such as nitration, conversion from the nitro group to an amine, and bromination . A method for the synthesis of diethyl ((4-isopropylphenyl) ((substituted phenyl)amino)methyl)phosphonates has been reported, which involves the reaction of 4-isopropylbenzaldehyde with various anilines and diethyl phosphite .


Molecular Structure Analysis

The molecular structure of this compound can be deduced from its IUPAC name. It appears to contain a pyrimidine ring, which is a heterocyclic aromatic ring with two nitrogen atoms. The compound also contains an ethyl ester group, a thioether group, and an isopropylphenyl group .

Scientific Research Applications

Synthesis and Antimicrobial Activity

One study focused on the synthesis of pyrimidine glycosides, which involved derivatives of ethyl 4-thioxo-3,4-dihydropyrimidine-5-carboxylate reacting with tetra-O-acetyl-α-D-glucopyranosyl bromide. This synthesis led to compounds that were screened for antimicrobial activity, revealing that selected members exhibited such properties (El‐Sayed et al., 2008).

Crystal Structure and Spectroscopic Characterization

Another aspect of research involves the crystal structure and spectroscopic characterization, including FT-IR, 1H and 13C NMR, of similar compounds. These studies provide detailed insights into the molecular geometry and vibrational frequencies, contributing to the understanding of the compound's physical and chemical properties (Pekparlak et al., 2018).

Synthesis of Thiazolopyrimidines

Research on the synthesis of thiazolopyrimidines and related compounds demonstrated the chemical versatility of pyrimidine derivatives. These studies explored reactions that led to various heterocyclic systems, providing a foundation for the development of new compounds with potential biological activities (Sherif et al., 1993).

Ionic Liquid Mediated Synthesis

Innovative synthesis methods have also been explored, such as the ionic liquid-mediated synthesis of novel chromone-pyrimidine coupled derivatives. This approach highlights the importance of eco-friendly and efficient synthesis methods in developing new compounds with pharmacological significance (Nikalje et al., 2017).

Microwave-Assisted Synthesis

The microwave-assisted synthesis of thiazolopyrimidine derivatives showcases the application of modern techniques to enhance reaction efficiency and yield. These methods not only save time and energy but also contribute to the greener synthesis of compounds with potential antioxidant and antimicrobial activities (Youssef & Amin, 2012).

properties

IUPAC Name

ethyl 6-methyl-2-oxo-4-[2-oxo-2-(4-propan-2-ylanilino)ethyl]sulfanyl-1H-pyrimidine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O4S/c1-5-26-18(24)16-12(4)20-19(25)22-17(16)27-10-15(23)21-14-8-6-13(7-9-14)11(2)3/h6-9,11H,5,10H2,1-4H3,(H,21,23)(H,20,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOEKVVLGJWXEMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC(=O)N=C1SCC(=O)NC2=CC=C(C=C2)C(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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